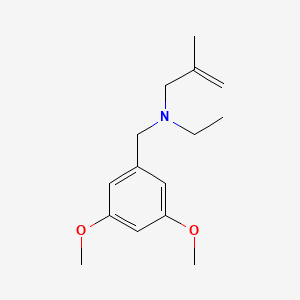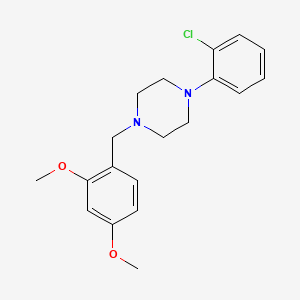
4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine, also known as TFMB, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a morpholine derivative that contains four fluorine atoms attached to a biphenyl ring. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
Wirkmechanismus
The mechanism of action of 4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine is not fully understood, but it is believed to interact with specific proteins and receptors in cells, leading to changes in their function and activity. 4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine has been shown to bind to G protein-coupled receptors and ion channels, altering their activity and signaling pathways. It has also been shown to interact with proteins involved in cell signaling and apoptosis, leading to changes in cell growth and survival.
Biochemical and Physiological Effects:
4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine has been shown to have various biochemical and physiological effects, including altering ion channel activity, modulating G protein-coupled receptor signaling, and inducing apoptosis in cancer cells. 4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. However, it also has some limitations, including its high cost and potential toxicity at high concentrations. Careful handling and appropriate safety measures should be taken when working with 4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine in the lab.
Zukünftige Richtungen
There are several future directions for the research and development of 4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine, including investigating its potential as a therapeutic agent for the treatment of various diseases, developing new methods for synthesizing 4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine with higher yields and purity, and exploring its applications in different fields, such as materials science and nanotechnology. Further research is also needed to fully understand the mechanism of action of 4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine and its interactions with specific proteins and receptors.
Synthesemethoden
4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine can be synthesized using different methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Buchwald-Hartwig amination. The most common method used for synthesizing 4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine is the Suzuki-Miyaura coupling reaction, which involves coupling a boronic acid derivative with a halogenated biphenyl derivative in the presence of a palladium catalyst. This method has been optimized to produce high yields of 4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine with high purity.
Wissenschaftliche Forschungsanwendungen
4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine has been used in various scientific research applications, including as a fluorescent probe for detecting proteins, as a ligand for studying G protein-coupled receptors, and as a tool for investigating the structure and function of ion channels. 4-(2,3,5,6-tetrafluoro-4-biphenylyl)morpholine has also been used in the development of new drugs and therapies for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-(2,3,5,6-tetrafluoro-4-phenylphenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4NO/c17-12-11(10-4-2-1-3-5-10)13(18)15(20)16(14(12)19)21-6-8-22-9-7-21/h1-5H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMPDFVRLRGNGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=C(C(=C2F)F)C3=CC=CC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3,5,6-Tetrafluoro-4-phenylphenyl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzyl-N-{[(4-methoxyphenyl)amino]carbonothioyl}-1-piperazinecarboximidamide](/img/structure/B5850895.png)

![6-chloro-2-[2-(pentafluorobenzylidene)hydrazino]nicotinic acid](/img/structure/B5850903.png)




![1,2-dihydro-10H-cyclopenta[gh]isoindolo[2,1-a]perimidin-10-one](/img/structure/B5850933.png)


![methyl 3-{[(3-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5850945.png)


![N'-[3-(benzyloxy)benzylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B5850991.png)